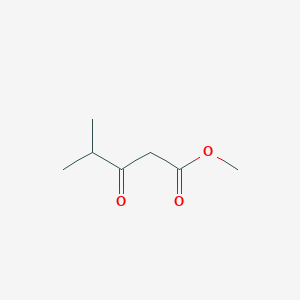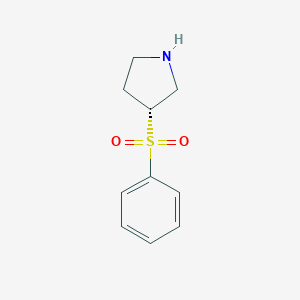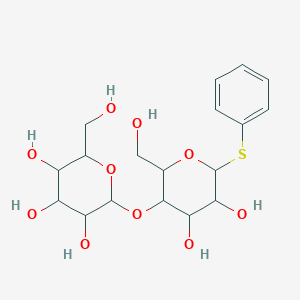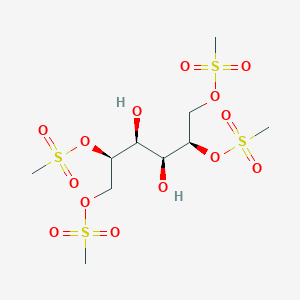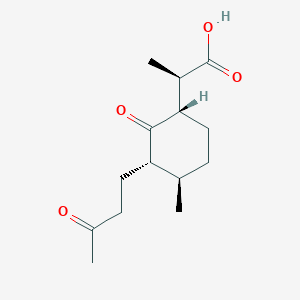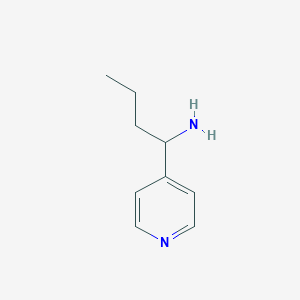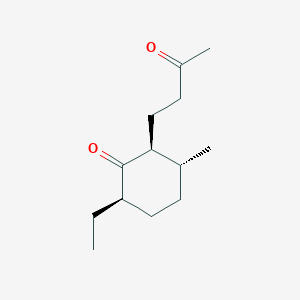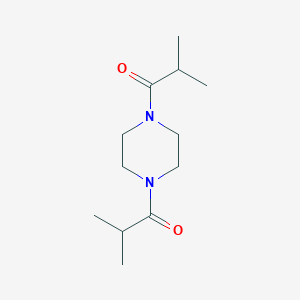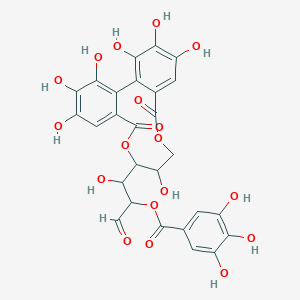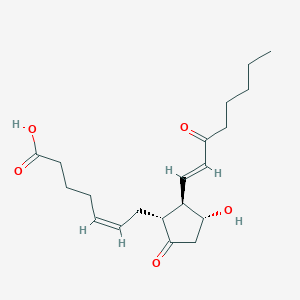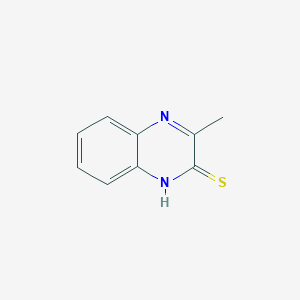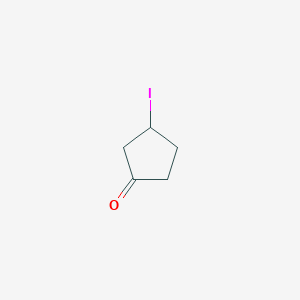
3-Iodocyclopentanone
Overview
Description
3-Iodocyclopentanone is an organic compound with the molecular formula C₅H₇IO It is a derivative of cyclopentanone, where an iodine atom is substituted at the third position of the cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Iodocyclopentanone can be synthesized through several methods. One common approach involves the iodination of cyclopentanone. This can be achieved by treating cyclopentanone with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions. The reaction typically proceeds via the formation of an enolate intermediate, which then reacts with iodine to yield this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Iodocyclopentanone undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide ions, amines, or thiols, leading to the formation of different substituted cyclopentanones.
Reduction Reactions: The carbonyl group in this compound can be reduced to form the corresponding alcohol, 3-iodocyclopentanol, using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH), ammonia (NH₃), thiols (RSH)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Major Products:
- Substitution: Various substituted cyclopentanones
- Reduction: 3-Iodocyclopentanol
- Oxidation: Carboxylic acids and other oxidized derivatives
Scientific Research Applications
3-Iodocyclopentanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound can be used in the development of radiolabeled molecules for imaging studies, as iodine isotopes are commonly used in radiopharmaceuticals.
Medicine: Research into the pharmacological properties of this compound derivatives may lead to the discovery of new therapeutic agents.
Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties, such as flame retardants or polymer additives.
Mechanism of Action
The mechanism of action of 3-iodocyclopentanone depends on its specific application. In chemical reactions, the iodine atom can act as a leaving group, facilitating nucleophilic substitution reactions. In biological systems, radiolabeled derivatives of this compound can be used to trace metabolic pathways or target specific tissues for imaging purposes. The molecular targets and pathways involved will vary based on the specific derivative and its intended use.
Comparison with Similar Compounds
Cyclopentanone: The parent compound, which lacks the iodine substitution.
2-Iodocyclopentanone: A similar compound with the iodine atom at the second position.
3-Bromocyclopentanone: A bromine-substituted analogue.
Comparison: 3-Iodocyclopentanone is unique due to the presence of the iodine atom at the third position, which imparts distinct reactivity and properties compared to its analogues. The iodine atom’s size and electronegativity influence the compound’s chemical behavior, making it a valuable intermediate in organic synthesis and research applications.
Properties
IUPAC Name |
3-iodocyclopentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7IO/c6-4-1-2-5(7)3-4/h4H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APMGHATZDKMABH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CC1I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60574873 | |
| Record name | 3-Iodocyclopentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60574873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86613-17-4 | |
| Record name | 3-Iodocyclopentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60574873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3-Iodocyclopentanone react with the functionalized secondary alkylcopper reagents described in the research?
A1: The research demonstrates that functionalized secondary alkylcopper reagents, prepared through a series of transmetalations, react with this compound with high retention of configuration [, ]. While the specific product of this reaction is not detailed in the abstracts, it can be inferred that the reaction likely proceeds via nucleophilic substitution, where the alkylcopper reagent acts as a nucleophile, displacing the iodine atom in this compound. This highlights the potential of using this methodology for the stereoselective formation of new carbon-carbon bonds.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


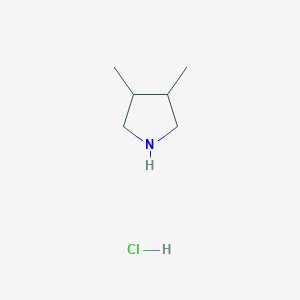
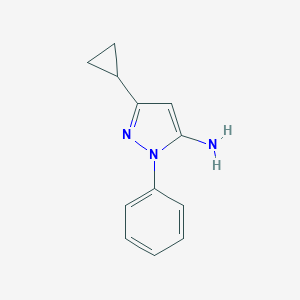
![Ethanesulfonic acid, 2-[(2-aminoethyl)amino]-, monosodium salt](/img/structure/B109355.png)
